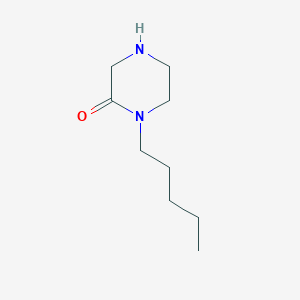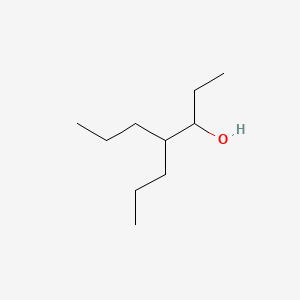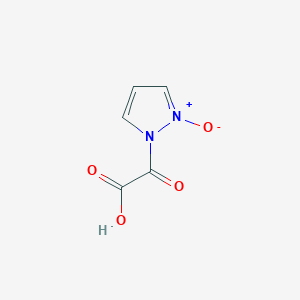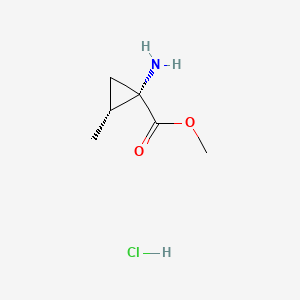![molecular formula C15H20N2OS B13811810 Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2,4]oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide.
Scientific Research Applications
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: This compound shares a similar tetrahydro structure but differs in its functional groups and overall reactivity.
Dihydroactinidiolide: Another related compound with a similar core structure but different substituents and properties.
Uniqueness
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C15H20N2OS |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5,5,7,7-tetramethyl-1-phenyl-6,7a-dihydropyrrolo[1,2-b][1,2,4]oxadiazole-2-thione |
InChI |
InChI=1S/C15H20N2OS/c1-14(2)10-15(3,4)17-12(14)16(13(19)18-17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI Key |
NZPYYEQFTWEQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N2C1N(C(=S)O2)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

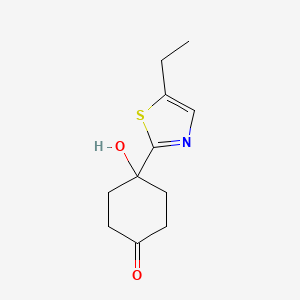
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
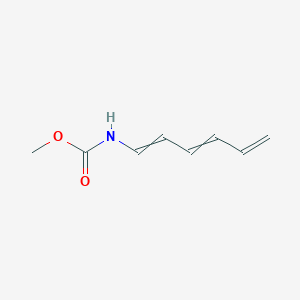
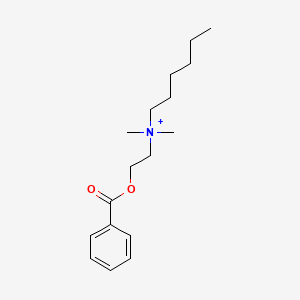
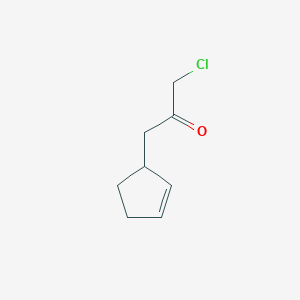
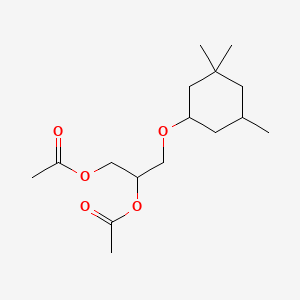
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
